Stereochemical Identity: R-Configuration Validated Against R-(+)-N-Methylcalycotomine Standard
The absolute configuration of Deglucopterocereine was rigorously established as R by chemical conversion to R-(+)-N-methylcalycotomine and direct comparison with an authentic sample prepared from R-(+)-calycotomine [1]. Deglucopterocereine was converted via phenolic deoxygenation (phenyltetrazolyl ether formation followed by reductive cleavage) to yield (+)-N-methylcalycotomine, which was then compared to authentic R-(+)-N-methylcalycotomine derived from R-(+)-calycotomine. Identity was confirmed by TLC, mass spectra, and circular dichroism (CD) spectra [1].
| Evidence Dimension | Molecular rotation [Φ] at 283 nm (CD spectroscopy, MeOH) |
|---|---|
| Target Compound Data | N-methylcalycotomine derived from Deglucopterocereine: [Φ] = -30.21° at 283 nm |
| Comparator Or Baseline | Authentic R-(+)-N-methylcalycotomine standard: [Φ] = -30.28° at 283 nm |
| Quantified Difference | Δ[Φ] = 0.07° (0.2% deviation), confirming R-configuration within experimental error |
| Conditions | CD spectroscopy in methanol solution at 283 nm; chemical conversion via phenyltetrazolyl ether intermediate followed by hydrogenolysis over 10% Pd/C at 50°C and 48 psi for 14 h |
Why This Matters
This is the only published stereochemical proof for Deglucopterocereine, and the near-identical molecular rotation values provide a quantitative benchmark for quality control; any synthetic or isolated batch claiming to be Deglucopterocereine must reproduce this chiroptical signature or risk being the wrong enantiomer, which can exhibit different pharmacological properties.
- [1] Kerekes, P.; Sharma, P. N.; Brossi, A.; McLaughlin, J. L. Absolute Configuration of Deglucopterocereine: Conversion into R-(+)-N-Methylcalycotomine. J. Nat. Prod. 1985, 48 (1), 142–143. https://doi.org/10.1021/np50037a029 View Source
